molecular formula C6H9NO2 B1527857 (Dimethyl-1,3-oxazol-2-yl)methanol CAS No. 709674-68-0

(Dimethyl-1,3-oxazol-2-yl)methanol

Cat. No.: B1527857
CAS No.: 709674-68-0
M. Wt: 127.14 g/mol
InChI Key: LUWGQGKWKMWQLD-UHFFFAOYSA-N
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Description

(Dimethyl-1,3-oxazol-2-yl)methanol is a heterocyclic compound with the molecular formula C6H9NO2 It features an oxazole ring substituted with two methyl groups at positions 4 and 5, and a hydroxymethyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethyl-1,3-oxazol-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with acetic anhydride, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(Dimethyl-1,3-oxazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding saturated heterocycle.

    Substitution: The methyl groups and the hydroxymethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives like aldehydes and acids, reduced forms of the oxazole ring, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

(Dimethyl-1,3-oxazol-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (Dimethyl-1,3-oxazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethyl-1,3-oxazol-5-yl)methanol
  • (4,5-Dimethyl-1,3-oxazol-2-yl)methanamine
  • (4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}-2-quinazolinyl)methanol

Uniqueness

(Dimethyl-1,3-oxazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and a hydroxymethyl group allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

(4,5-dimethyl-1,3-oxazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-5(2)9-6(3-8)7-4/h8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWGQGKWKMWQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Dimethyl-1,3-oxazol-2-yl)methanol
Reactant of Route 2
(Dimethyl-1,3-oxazol-2-yl)methanol
Reactant of Route 3
(Dimethyl-1,3-oxazol-2-yl)methanol
Reactant of Route 4
(Dimethyl-1,3-oxazol-2-yl)methanol
Reactant of Route 5
(Dimethyl-1,3-oxazol-2-yl)methanol
Reactant of Route 6
(Dimethyl-1,3-oxazol-2-yl)methanol

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